molecular formula C23H23NO2 B2434763 1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone CAS No. 279672-29-6

1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone

Cat. No.: B2434763
CAS No.: 279672-29-6
M. Wt: 345.442
InChI Key: KLJPLOXDGPYLMW-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone is an organic compound that features a biphenyl core structure with an ethoxyaniline and a propanone group

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.

Preparation Methods

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of biphenyl using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nucleophilic Substitution: The acylated biphenyl undergoes nucleophilic substitution with 4-ethoxyaniline to form the desired product.

Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions.

Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized biphenyl derivatives.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone can be compared with other biphenyl derivatives, such as:

    1,1’-Biphenyl-4-carboxylic acid: Known for its use in organic synthesis and as an intermediate in pharmaceuticals.

    4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Studied for its potential as an anti-inflammatory agent.

    N’-(1-([1,1’-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide: Investigated for its antitumor and antimicrobial activities.

The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-ethoxyanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-26-22-14-12-21(13-15-22)24-17-16-23(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15,24H,2,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJPLOXDGPYLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279672-29-6
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(4-ETHOXYANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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